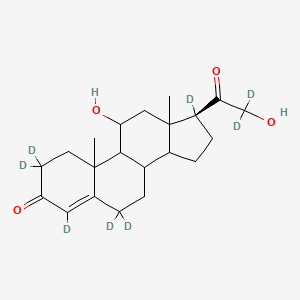
4-Pregnen-11|A,21-diol-3,20-dione-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pregnen-11|A,21-diol-3,20-dione-d8 is a deuterated analog of 4-Pregnen-11β,21-diol-3,20-dione, commonly known as corticosterone. This compound is a steroid hormone involved in the regulation of energy, immune response, and stress response. The deuterated form is often used in scientific research to study metabolic pathways and mechanisms due to its stability and traceability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pregnen-11|A,21-diol-3,20-dione-d8 typically involves the introduction of deuterium atoms into the corticosterone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the target molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) and a suitable catalyst to replace hydrogen atoms with deuterium.
Chromatographic Purification: Ensuring the final product is free from impurities and non-deuterated analogs.
Chemical Reactions Analysis
Types of Reactions
4-Pregnen-11|A,21-diol-3,20-dione-d8 undergoes various chemical reactions, including:
Oxidation: Conversion to 4-Pregnen-11|A,21-diol-3,20-dione-18,20-trione under oxidative conditions.
Reduction: Reduction to 4-Pregnen-11|A,21-diol-3,20-dione-11β,21-diol.
Substitution: Halogenation or other substitution reactions at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Scientific Research Applications
4-Pregnen-11|A,21-diol-3,20-dione-d8 is widely used in scientific research due to its stability and traceability. Applications include:
Chemistry: Studying metabolic pathways and reaction mechanisms.
Biology: Investigating the role of corticosterone in stress response and immune regulation.
Medicine: Developing new corticosteroid-based therapies and understanding drug metabolism.
Industry: Producing stable isotopic standards for analytical techniques such as mass spectrometry.
Mechanism of Action
The mechanism of action of 4-Pregnen-11|A,21-diol-3,20-dione-d8 involves binding to corticosteroid receptors in target cells. This binding triggers a cascade of molecular events, including:
Gene Expression Regulation: Modulating the expression of genes involved in stress response, immune function, and metabolism.
Signal Transduction Pathways: Activating or inhibiting specific signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-Pregnen-11β,21-diol-3,20-dione:
4-Pregnen-11β,21-diol-3,20-dione-21-hemisuccinate: A derivative used in biochemical studies.
4-Pregnen-11β,21-diol-3,20-dione-21-sulfate: Another derivative with unique properties.
Uniqueness
4-Pregnen-11|A,21-diol-3,20-dione-d8 is unique due to the presence of deuterium atoms, which enhance its stability and make it an ideal tracer in metabolic studies. Its deuterated nature allows for precise tracking and analysis in various research applications.
Properties
Molecular Formula |
C21H30O4 |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(11S,17S)-2,2,4,6,6,17-hexadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h9,14-17,19,22,24H,3-8,10-11H2,1-2H3/t14?,15?,16-,17+,19?,20?,21?/m1/s1/i3D2,7D2,9D,11D2,16D |
InChI Key |
OMFXVFTZEKFJBZ-VVDPCNBCSA-N |
Isomeric SMILES |
[2H]C1=C2C(CC3C4CC[C@](C4(C[C@@H](C3C2(CC(C1=O)([2H])[2H])C)O)C)([2H])C(=O)C([2H])([2H])O)([2H])[2H] |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















